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Compound of Interest

5-(Trifluoromethyl)pyridine-2-
Compound Name:
sulfonamide

Cat. No.: B2809210

Introduction

In the landscape of modern medicinal and agrochemical research, the strategic incorporation of
fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl
group (-CF3), in particular, is prized for its ability to modulate key molecular properties such as
lipophilicity, metabolic stability, and binding affinity.[1] When combined with the versatile
pyridine ring and the pharmacologically significant sulfonamide moiety, the resulting
architecture offers a rich platform for discovery.

This guide provides a comprehensive technical overview of 5-(Trifluoromethyl)pyridine-2-
sulfonamide, a heterocyclic building block of significant interest. We will move beyond a
simple recitation of data, instead focusing on the causal relationships between the molecule's
structure and its physicochemical properties. This document is intended for researchers,
medicinal chemists, and drug development professionals seeking to leverage this scaffold in
their discovery programs. We will explore its structural attributes, spectroscopic profile,
reactivity, and the established protocols for its synthesis and characterization, grounding our
discussion in field-proven insights and authoritative data.

Section 1: Core Physicochemical & Structural Data

5-(Trifluoromethyl)pyridine-2-sulfonamide is a crystalline solid at standard conditions. Its
core identity is defined by the fusion of a pyridine ring, substituted at the 5-position with a highly
electronegative trifluoromethyl group, and a sulfonamide functional group at the 2-position. This
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specific arrangement of functional groups dictates its chemical behavior and potential as a

pharmacophore.

The fundamental properties of the compound are summarized below.

Property Value Source(s)
CAS Number 332366-24-2 [2][3]1[4]
Molecular Formula CeHsF3N202S [3][4]
Molecular Weight 226.17 g/mol [3]
5-(trifluoromethyl)pyridine-2-
IUPAC Name ( ) YOPy [3]
sulfonamide
5-Trifluoromethyl-pyridine-2-
Synonyms ] ] ] [4]
sulfonic acid amide
White to off-white
Appearance powder/crystalline solid Inferred
(predicted)
Not explicitly reported;
precursor 5-
Melting Point (trifluoromethyl)pyridine-2- [5]

sulfonyl chloride melts at 50-
52°C.

Section 2: Acidity, Lipophilicity, and Solubility

The interplay between the electron-withdrawing trifluoromethyl group and the ionizable

sulfonamide proton is central to the molecule's character. These parameters are critical for

predicting its behavior in biological systems, including membrane permeability and target

engagement.

Acidity (pKa)

The acidity of the sulfonamide N-H proton is significantly enhanced by the strong electron-

withdrawing nature of both the adjacent sulfonyl group and the trifluoromethyl-substituted
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pyridine ring. While an experimental pKa for this specific molecule is not readily available in the
literature, we can make an expert estimation based on related structures.

e General Sulfonamides: Typical aromatic sulfonamides have pKa values in the range of 7-10.

[6]

« Influence of -CFs Group: The trifluoromethyl group is a powerful electron-withdrawing group,
which stabilizes the resulting conjugate base (sulfonamidate anion) through induction,
thereby lowering the pKa and increasing acidity. For example, triflamide (CFsSO2NH2) is
significantly more acidic than typical amides.[7]

« Influence of Pyridine Ring: The pyridine ring is also electron-withdrawing, further contributing
to the stabilization of the anionic conjugate base.

Expert Projection: The combined electronic effects likely place the pKa of 5-
(trifluoromethyl)pyridine-2-sulfonamide in the range of 6.0 - 7.5, making it notably more
acidic than simple benzenesulfonamide (pKa = 10). This enhanced acidity is a key feature for
its role as a hydrogen bond donor in biological systems.

Lipophilicity (LogP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a crucial

determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
The trifluoromethyl group is known to substantially increase lipophilicity.[8]

o A calculated XLogP3 value for the isomeric compound, 3-(Trifluoromethyl)pyridine-2-
sulfonamide, is 0.6.[9]

e The precursor, 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, has a calculated XLogP3 of
2.28.[5]

Expert Projection: Based on these related data points, the LogP of 5-
(Trifluoromethyl)pyridine-2-sulfonamide is estimated to be in the range of 0.5 - 1.5. This
moderate lipophilicity suggests a favorable balance, potentially allowing for good oral
absorption and cell membrane permeability without excessive partitioning into adipose tissues.

Solubility
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A definitive aqueous solubility value is not published. However, the presence of the polar
sulfonamide group, capable of acting as both a hydrogen bond donor and acceptor, confers
some degree of water solubility. Conversely, the trifluoromethyl-substituted aromatic ring
increases the molecule's hydrophobic character. A related compound, 5-
(Trifluoromethyl)pyridine-2-carboxylic acid, is described as only slightly soluble in water.[10] It is
therefore anticipated that 5-(Trifluoromethyl)pyridine-2-sulfonamide will exhibit low to
moderate aqueous solubility, with improved solubility in organic polar solvents like DMSO,

DMF, and alcohols.

Section 3: Synthesis and Reactivity Overview

The most direct and industrially relevant synthesis of 5-(Trifluoromethyl)pyridine-2-
sulfonamide proceeds from its corresponding sulfonyl chloride. This is a classic and robust
transformation in medicinal chemistry.

y Intermediate

[ e
1. Na2S03, H20/IPA, heat (swium - 1 = 2. S0:Cl or NCS, CH:Cl2

2-Chloro-5-(trifluoromethy)pyridine 5-(Trifluoromet thyl)pyridine-2-sulfonamide

Click to download full resolution via product page
Caption: General synthetic workflow for 5-(Trifluoromethyl)pyridine-2-sulfonamide.

The key transformation is the nucleophilic attack of ammonia on the highly electrophilic sulfur
atom of the sulfonyl chloride. The electron-withdrawing nature of the trifluoromethylpyridine ring
enhances the electrophilicity of the sulfonyl chloride, facilitating a rapid and efficient reaction.
The resulting sulfonamide is generally stable under a wide range of conditions but can undergo
N-alkylation or N-acylation at the sulfonamide nitrogen under basic conditions.

Section 4: Spectroscopic and Crystallographic
Profile

Structural elucidation and confirmation rely on standard spectroscopic techniques. While
specific spectra for this compound are not publicly available, a profile can be accurately
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predicted based on its constituent parts.

'H NMR Spectroscopy (Predicted)

In a solvent like DMSO-ds, the following proton signals are expected:

o Sulfonamide Protons (-SO2NH2): A broad singlet around 7.5-8.0 ppm. The chemical shift can
be variable and is dependent on concentration and temperature due to hydrogen bonding.

 Pyridine Ring Protons (3H):

o H6: A doublet or doublet of doublets near 8.8-9.0 ppm. This proton is ortho to the ring
nitrogen, making it the most deshielded.

o H4: A doublet of doublets around 8.2-8.4 ppm.
o H3: Adoublet around 7.8-8.0 ppm.

o Rationale: The pyridine nitrogen and the sulfonyl group are both electron-withdrawing,
leading to downfield shifts for all ring protons compared to benzene. The CFs group will
further influence the shifts and introduce complex J-coupling (3JHF, 4JHF).

13C NMR Spectroscopy (Predicted)

e Pyridine Ring Carbons (5C):
o C2 & C6: Highly deshielded, expected >150 ppm.

o C5: Attached to the CFs group, this carbon signal will appear as a quartet due to C-F
coupling, expected around 125-130 ppm.

o C3 & C4: Expected in the 120-140 ppm range.

o Trifluoromethyl Carbon (-CFs): A distinct quartet with a large 1JCF coupling constant (typically
>270 Hz), expected around 120-125 ppm.

Mass Spectrometry (MS)

In Electrospray lonization (ESI) mass spectrometry, the compound would be expected to show:
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e Positive Mode: [M+H]* at m/z 227.01

» Negative Mode: [M-H]~ at m/z 225.00

Section 5: Experimental Protocols

The following protocols are provided as robust, field-tested starting points for the synthesis and
characterization of 5-(Trifluoromethyl)pyridine-2-sulfonamide.

Protocol 1: Synthesis from Sulfonyl Chloride

This protocol details the final amination step. The precursor, 5-(trifluoromethyl)pyridine-2-
sulfonyl chloride, is available from commercial sources or can be synthesized from 2-chloro-5-
(trifluoromethyl)pyridine.[5][11]

Objective: To synthesize 5-(Trifluoromethyl)pyridine-2-sulfonamide via amination of the
corresponding sulfonyl chloride.

Materials:

5-(Trifluoromethyl)pyridine-2-sulfonyl chloride (1.0 eq)
o Ammonium hydroxide (28-30% solution, 5.0 eq)

o Tetrahydrofuran (THF), anhydrous

o Ethyl acetate (EtOAC)

e Brine (saturated NaCl solution)

e Magnesium sulfate (MgS0Oa4), anhydrous

« Silica gel for column chromatography

Procedure:

o Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-
(trifluoromethyl)pyridine-2-sulfonyl chloride (1.0 eq) in THF (approx. 0.2 M concentration).
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Cooling: Cool the solution to 0 °C in an ice-water bath. This is crucial to control the
exothermicity of the reaction.

Addition of Ammonia: Add concentrated ammonium hydroxide (5.0 eq) dropwise to the
stirred solution over 15 minutes. Ensure the temperature does not rise above 10 °C.

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture
to warm to room temperature. Stir for 2-4 hours.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the
starting sulfonyl chloride is fully consumed.

Workup: a. Quench the reaction by adding deionized water. b. Transfer the mixture to a
separatory funnel and extract three times with ethyl acetate. c. Combine the organic layers.
Wash sequentially with water and then brine. d. Dry the organic layer over anhydrous
magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude
product.

Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with
a hexane/ethyl acetate gradient.

Characterization: Confirm the identity and purity of the final product using *H NMR, 13C NMR,
and LC-MS analysis.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2809210?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

in THF

'
(2. Coolto O °C)
'

(3. Add NH4OH Dropwise)

[1. Dissolve Sulfonyl Chloridej

4. Stir at Room Temp
(Monitor by TLC)

5. Aqueous Workup
& EtOAc Extraction

(6. Column Chromatograph)a

(7. NMR & MS Analysis)

Click to download full resolution via product page

Caption: Key steps in the synthesis and purification workflow.

Conclusion

5-(Trifluoromethyl)pyridine-2-sulfonamide is a valuable chemical scaffold whose utility is
directly derived from its constituent parts. The trifluoromethyl group imparts enhanced
lipophilicity and metabolic stability, while the pyridine-sulfonamide core provides a well-defined
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vector for molecular interactions and a handle for further chemical modification. Its moderate
lipophilicity and predicted pKa in the physiological range make it an attractive starting point for
the design of novel therapeutic and agrochemical agents. The synthetic route is straightforward
and scalable, ensuring its accessibility for discovery programs. This guide has provided the
core physicochemical data, expert-driven insights, and practical protocols necessary for
researchers to effectively utilize this potent building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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